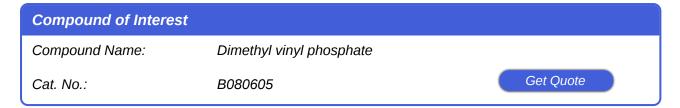


# Application Notes and Protocols: Dimethyl Vinyl Phosphate in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Dimethyl vinyl phosphate and its close structural analog, dimethyl vinylphosphonate, are versatile reagents in organic synthesis, offering a unique combination of a reactive vinyl group and a phosphate or phosphonate moiety. This functionality makes them valuable building blocks for the synthesis of a variety of biologically active molecules, particularly in the development of pharmaceuticals. Their application spans the creation of enzyme inhibitors, antiviral agents, and kinase modulators. The phosphonate group, in particular, is a well-regarded phosphate mimic, offering increased stability against enzymatic cleavage, a desirable property in drug design.[1][2] This document provides detailed application notes and protocols for the use of dimethyl vinyl phosphate and its derivatives in pharmaceutical synthesis.

## **Core Applications in Pharmaceutical Synthesis**

The primary utility of **dimethyl vinyl phosphate** and its phosphonate counterpart in pharmaceutical synthesis lies in their ability to act as precursors to vinylphosphonic acids and as substrates in various coupling and olefination reactions. These reactions are instrumental in the synthesis of complex molecules with therapeutic potential.

Key application areas include:



- Enzyme Inhibitors: The vinyl phosphonate moiety can act as a transition-state analog inhibitor for various enzymes.[3][4]
- Antiviral Agents: Incorporation of the vinyl phosphonate group into nucleoside analogs has been shown to impart significant antiviral activity.[5]
- Kinase Modulators: Vinylphosphonate analogs of bioactive lipids have been synthesized to target lipid kinases like sphingosine kinase 1.[6]
- Prodrugs: The phosphonate group can be modified to create prodrugs with improved bioavailability and pharmacokinetic profiles.[7][8][9]

### **Data Presentation**

The following tables summarize quantitative data from key publications demonstrating the utility of **dimethyl vinyl phosphate** derivatives in pharmaceutical synthesis.

Table 1: Synthesis and Biological Activity of a Dehydroquinate Synthase (DHQS) Inhibitor[3][4]

Step/Compound	Description	Yield (%)	Inhibition Constant (Ki)
Dimethyl vinylphosphonate (6)	Synthesis from precursor	40-61	-
Vinyl phosphonate inhibitor (1)	Final product	52 (overall)	Sub-nanomolar
Compound 2	Analog of reactive intermediate	-	Km of substrate is 4.0 μΜ

Table 2: Antiviral Activity of Guanine Derivatives[5]



Compound	Target Virus	EC50 (μM)
(E)-9-(5-Phosphonopent-4-enyl)guanine	HIV-1	-
(E)-9-[3-(hydroxymethyl)-5- phosphonopent-4-enyl]guanine	HIV-1	-
(E)-9-(5-Phosphonopent-4-enyl)guanine	HCMV	-
(E)-9-[3-(hydroxymethyl)-5- phosphonopent-4-enyl]guanine	HCMV	-

EC50 values were reported but not explicitly quantified in the abstract.

# Experimental Protocols Protocol 1: Synthesis of Dimethyl Vinylphosphonate[3]

This protocol describes a common method for the preparation of dimethyl vinylphosphonate, a key intermediate.

#### Materials:

- Dimethyl H-phosphonate
- Paraformaldehyde
- Potassium carbonate
- Methanol
- Dichloromethane
- 2,6-Lutidine
- Triflic anhydride
- Triethylamine



- Ketone precursor (e.g., ketol 5 in the cited reference)
- Sodium hydride
- Tetramethyl methylenebisphosphonate

#### Procedure:

- Synthesis of Alcohol 8: A mixture of dimethyl H-phosphonate (100 mmol), paraformaldehyde (120 mmol), and potassium carbonate (5 mmol) in methanol (35 mL) is heated at 60 °C for 1 hour. The mixture is then filtered and concentrated to yield the alcohol.
- Synthesis of Triflate 9: The crude alcohol (28.8 mmol) and 2,6-lutidine (34.3 mmol) are dissolved in dichloromethane (50 mL) under an argon atmosphere. The solution is cooled, and triflic anhydride is added. The reaction is stirred and then worked up to yield the triflate.
- Olefination to form Dimethyl Vinylphosphonate: A solution of tetramethyl
  methylenebisphosphonate in THF is treated with sodium hydride at 0 °C. A solution of the
  ketone precursor is then added, and the reaction is stirred for 1 hour at 0 °C. The reaction is
  quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer
  is dried and concentrated. The crude product is purified by flash chromatography to yield
  dimethyl vinylphosphonate.

## Protocol 2: Synthesis of (S)-FTY720 Vinylphosphonate Analogue[6]

This protocol outlines the synthesis of a vinylphosphonate analogue of the sphingosine-1-phosphate receptor modulator, FTY720.

#### Materials:

- (R)-2-(4-octylphenethyl)oxirane
- Tetramethyl methylenebisphosphonate
- Sodium hydride (NaH)



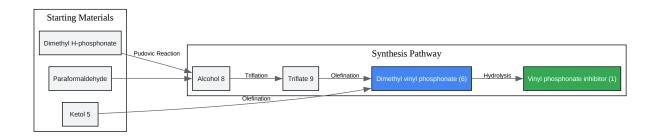
- Tetrahydrofuran (THF)
- Saturated aqueous NH4Cl
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO4)

#### Procedure:

- To a suspension of NaH (6.00 mmol) in THF (50 mL) at 0 °C, add a solution of tetramethyl methylenebisphosphonate (6.08 mmol) in THF (10 mL).
- Stir the mixture for 30 minutes at 0 °C.
- Add a solution of (R)-2-(4-octylphenethyl)oxirane (2.03 mmol) in THF (10 mL).
- Stir the reaction mixture for 1 hour at 0 °C.
- Quench the reaction with saturated aqueous NH4Cl solution and extract with EtOAc.
- Dry the organic layer over MgSO4 and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to afford (E)-dimethyl 2-[(R)-2-(4-octylphenethyl)oxiran-2-yl]vinylphosphonate.

## **Mandatory Visualization**





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Caption: Synthesis of a vinyl phosphonate inhibitor of DHQS.



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Caption: Synthesis of an FTY720 vinylphosphonate analogue.

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